molecular formula C7H7AsN2O6 B15376373 (4-carbamoyl-3-nitrophenyl)arsonic acid CAS No. 5440-11-9

(4-carbamoyl-3-nitrophenyl)arsonic acid

Cat. No.: B15376373
CAS No.: 5440-11-9
M. Wt: 290.06 g/mol
InChI Key: WUYILKNJYBJDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Carbamoyl-3-nitrophenyl)arsonic acid is an organoarsenic compound featuring a phenyl ring substituted with a carbamoyl (-CONH₂) group at the 4-position and a nitro (-NO₂) group at the 3-position, linked to an arsonic acid (-AsO₃H₂) moiety. The carbamoyl group enhances polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions, while the nitro group contributes electron-withdrawing effects, modulating aromatic ring reactivity .

Properties

CAS No.

5440-11-9

Molecular Formula

C7H7AsN2O6

Molecular Weight

290.06 g/mol

IUPAC Name

(4-carbamoyl-3-nitrophenyl)arsonic acid

InChI

InChI=1S/C7H7AsN2O6/c9-7(11)5-2-1-4(8(12,13)14)3-6(5)10(15)16/h1-3H,(H2,9,11)(H2,12,13,14)

InChI Key

WUYILKNJYBJDDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Applications References
(4-Carbamoyl-3-nitrophenyl)arsonic acid C₇H₇AsN₂O₅* Carbamoyl (4), Nitro (3) Catalysis, Research
4-Hydroxy-3-nitrophenyl arsonic acid C₆H₅AsNO₆ Hydroxyl (4), Nitro (3) Laboratory chemicals
(4-Methyl-3-nitrophenyl)arsonic acid C₇H₈AsNO₅ Methyl (4), Nitro (3) Structural studies
3-(4-Hydroxy-3-nitrophenyl)propanoic acid C₉H₉NO₅ Hydroxyl (4), Nitro (3) Organic synthesis

*Inferred based on structural analogs.

Research Findings and Implications

  • Substituent-Driven Reactivity : The 4-position substituent critically impacts solubility and reactivity. Carbamoyl and hydroxyl groups enhance aqueous compatibility, while methyl groups favor organic phases .
  • Arsenic’s Role: Arsenic-containing compounds exhibit unique catalytic and coordination properties, as evidenced by historical use in organometallic catalysts .
  • Analytical Predictions : Computational studies on (4-methyl-3-nitrophenyl)arsonic acid highlight its utility in predicting collision cross-sections for mass spectrometry applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.